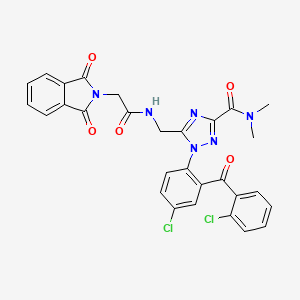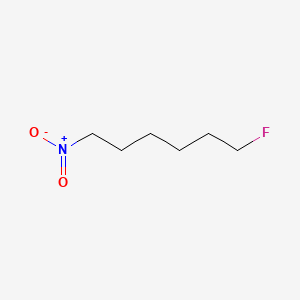
1-Fluoro-6-nitrohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-6-nitrohexane is an organic compound with the molecular formula C6H12FNO2 It is characterized by the presence of a fluorine atom attached to the first carbon and a nitro group attached to the sixth carbon of a hexane chain
Preparation Methods
The synthesis of 1-Fluoro-6-nitrohexane typically involves the reaction of hexyl fluoride with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of a hydrogen atom with a nitro group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Fluoro-6-nitrohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for substitution, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include 1-amino-6-fluorohexane and various oxidized derivatives.
Scientific Research Applications
1-Fluoro-6-nitrohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its nitro and fluoro functional groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-6-nitrohexane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
1-Fluoro-6-nitrohexane can be compared with other similar compounds such as 1-chloro-6-nitrohexane and 1-bromo-6-nitrohexane. These compounds share similar structural features but differ in their halogen atoms. The presence of fluorine in this compound imparts unique properties such as increased stability and reactivity compared to its chloro and bromo counterparts.
Properties
CAS No. |
408-08-2 |
|---|---|
Molecular Formula |
C6H12FNO2 |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
1-fluoro-6-nitrohexane |
InChI |
InChI=1S/C6H12FNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 |
InChI Key |
OQVYNPDNUMJKRL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


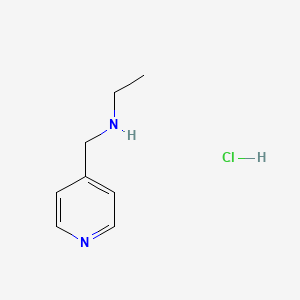
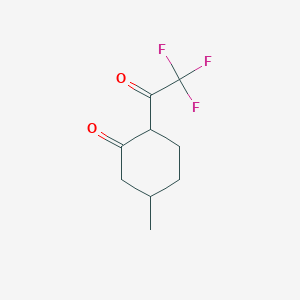
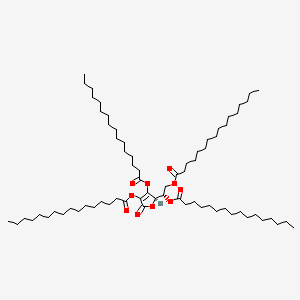
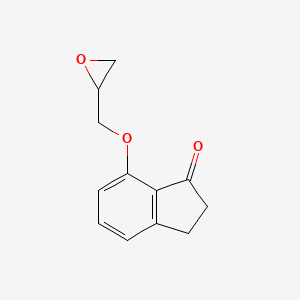
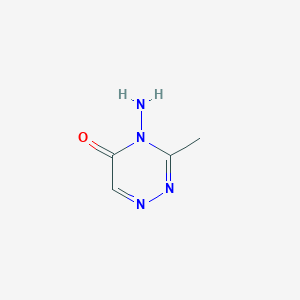
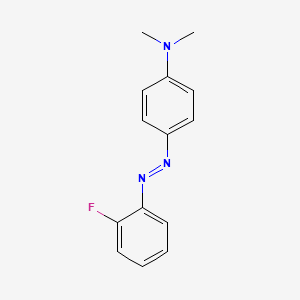
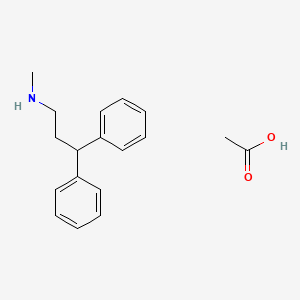

![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

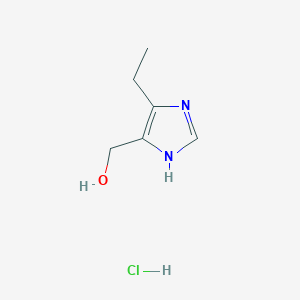
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
